N-(Phenyl-pyridin-3-yl-methyl)-acetamide
Description
N-(Phenyl-pyridin-3-yl-methyl)-acetamide is an acetamide derivative featuring a methyl group attached to the nitrogen atom, which is further substituted with both a phenyl and a pyridin-3-yl group.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-[phenyl(pyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16-14(12-6-3-2-4-7-12)13-8-5-9-15-10-13/h2-10,14H,1H3,(H,16,17) |
InChI Key |
HABUOKHHUUMQPB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CN=CC=C2 |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Compounds like N-(6-Trifluoromethylpyridin-3-yl)acetamide () exhibit increased lipophilicity and metabolic stability due to the CF₃ group, which may enhance blood-brain barrier penetration compared to the target compound . Planarity vs.
Synthetic Accessibility :
- The target compound may be synthesized via reductive amination, as demonstrated for N-[(5-Chloro-3-pyridyl)methyl]-4-(3-pyridyl)aniline (), using benzaldehyde and pyridine-3-carbaldehyde as precursors .
Biological Implications :
- Pyridyl-containing analogs (e.g., ) are often explored as kinase inhibitors or enzyme modulators due to their ability to form hydrogen bonds. The dual aromatic system in the target compound could offer superior binding affinity in such applications .
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